4-辛基苯酚

概述

描述

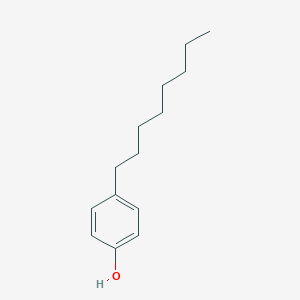

4-Octylphenol: is an organic compound with the chemical formula C14H22O . It belongs to the class of alkylphenols, which are phenols substituted with an alkyl group. In this case, the phenol is substituted with an octyl group at the para position. This compound is known for its use in various industrial applications, particularly as a precursor in the production of surfactants and resins .

科学研究应用

4-辛基苯酚在科学研究中有广泛的应用:

化学: 用作表面活性剂和树脂合成的前体。

生物学: 因其内分泌干扰性质及其对激素调节的影响而被研究。

医学: 研究其对人体健康的潜在影响,特别是与其雌激素活性有关。

作用机制

4-辛基苯酚主要通过与雌激素受体的相互作用发挥其作用。 它通过与雌激素受体结合来模拟天然雌激素的作用,从而导致雌激素响应基因的激活。 这种相互作用会破坏正常的激素平衡,并导致各种生物学效应,包括改变生殖和发育过程 .

生化分析

Biochemical Properties

4-Octylphenol is associated with increased oxidative stress . It interacts with biomolecules such as DNA and lipids, leading to their oxidation .

Cellular Effects

4-Octylphenol has been found to have significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage and lipid peroxidation .

Molecular Mechanism

At the molecular level, 4-Octylphenol exerts its effects through binding interactions with DNA and lipids, leading to their oxidation . This results in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Over time, exposure to 4-Octylphenol leads to increased oxidative stress, as evidenced by the positive association between serum concentrations of 4-Octylphenol and biomarkers of oxidative stress on DNA and lipids .

Dosage Effects in Animal Models

The effects of 4-Octylphenol vary with different dosages in animal models . At high doses, it can cause structural and functional alterations in the thyroid gland .

Metabolic Pathways

4-Octylphenol is involved in the thyroid hormone metabolic pathway . It interacts with enzymes and cofactors in this pathway, leading to changes in the levels of thyroid hormones .

Transport and Distribution

4-Octylphenol can enter water supplies through several man-made pathways, including industrial discharges and the use of pesticides and herbicides . Once in the body, it is distributed to various cells and tissues, where it exerts its effects .

准备方法

合成路线和反应条件: 4-辛基苯酚可以通过在酸性催化剂存在下,用辛烯烷基化苯酚来合成。 一种常用的方法是使用磺化苯乙烯-二乙烯基苯共聚物 作为催化剂。 该反应通常在90°C至140°C的温度范围内进行 .

工业生产方法: 在工业环境中,4-辛基苯酚是通过使用强酸阳离子交换树脂 作为催化剂,用辛烯烷基化苯酚来生产的。 反应混合物被加热到约220°C至270°C,以获得所需产物 .

化学反应分析

反应类型: 4-辛基苯酚会发生多种化学反应,包括:

氧化: 它可以被氧化生成相应的醌。

还原: 它可以被还原生成烷基化的环己醇。

取代: 它可以发生亲电芳香取代反应。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 可以使用像氢化锂铝这样的还原剂。

取代: 卤素或硝酸之类的试剂可以促进亲电芳香取代。

主要产物:

氧化: 形成醌。

还原: 形成烷基化的环己醇。

取代: 形成卤化或硝化衍生物.

相似化合物的比较

类似化合物:

4-壬基苯酚: 结构相似,但有一个壬基而不是辛基。

4-叔辛基苯酚: 相似,但有一个叔辛基。

壬基苯酚乙氧基化物: 带有乙氧基化基团的壬基苯酚衍生物。

比较:

4-辛基苯酚与4-壬基苯酚: 这两种化合物都是烷基酚,但4-壬基苯酚的烷基链更长,这会影响其物理性质和生物活性。

4-辛基苯酚与4-叔辛基苯酚: 4-叔辛基苯酚中存在叔辛基会影响空间位阻和反应活性。

4-辛基苯酚与壬基苯酚乙氧基化物: 壬基苯酚乙氧基化物具有额外的乙氧基化基团,使其更具亲水性并改变其表面活性剂性质

属性

IUPAC Name |

4-octylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDQQZYCCIDJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41157-62-4 (barium), 58288-41-8 (potassium), 78899-79-3 (hydrochloride) | |

| Record name | 4-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022312 | |

| Record name | 4-Octylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC], WHITE CRYSTALS. | |

| Record name | 4-Octylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

280 °C | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

113 °C, 113 °C c.c. | |

| Record name | 4-Octylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.96 g/cm³ | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.1 | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000098 [mmHg] | |

| Record name | 4-Octylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1806-26-4, 71902-25-5 | |

| Record name | 4-n-Octylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, octenylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Octylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-octylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, octenylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-N-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DF2B8LH3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-OCTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

44-45 °C | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

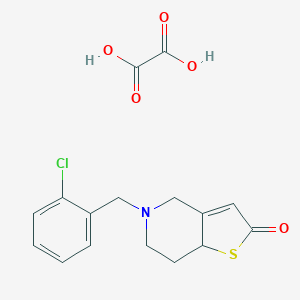

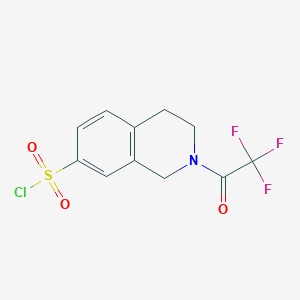

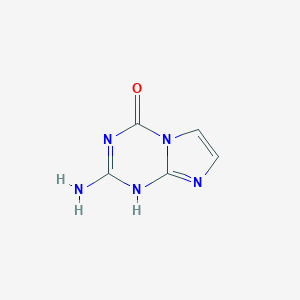

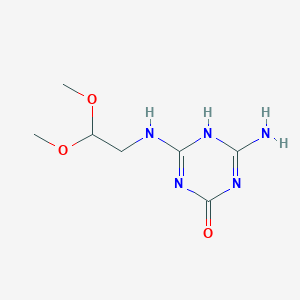

Feasible Synthetic Routes

Q1: How does 4-octylphenol interact with estrogen receptors?

A1: 4-Octylphenol exhibits estrogenic activity by binding to estrogen receptors (ERs) []. It competes with natural estrogens for binding sites, potentially disrupting normal endocrine signaling pathways [, ]. Research suggests 4-OP might interact with a similar region of the hormone-binding domain as 17β-estradiol [].

Q2: What are the downstream effects of 4-octylphenol exposure on male reproductive systems?

A2: Studies have shown that 4-OP exposure can lead to reduced testicular size and sperm production in male rats []. In vitro studies using mouse TM4 Sertoli cells suggest 4-OP induces mitochondria-mediated apoptosis, potentially through the regulation of Bcl-2 family proteins and activation of caspase-3 [, ]. Another study indicated 4-OP exposure reduced the expression of cytochrome P450 17α-hydroxylase/C17-20-lyase (P450c17) in fetal Leydig cells, potentially impacting testosterone synthesis [].

Q3: Are there sex-specific effects of 4-octylphenol on germ cells?

A3: Yes, research indicates 4-OP exerts a sex-specific effect on germ cells. In a study using cultured human fetal gonads, 4-OP exposure significantly reduced the mitotic index and the number of pre-spermatogonia in testes but showed no significant effects on ovaries [].

Q4: Does 4-octylphenol affect testosterone production in Leydig cells?

A4: In vitro studies on mice Leydig cells have shown that 4-OP can both stimulate and inhibit testosterone production depending on the concentration and whether the cells were stimulated with human chorionic gonadotropin (hCG) [, ]. Further research is needed to fully understand these complex interactions.

Q5: Does 4-octylphenol impact chitobiase activity in crustaceans?

A5: Yes, studies on the fiddler crab, Uca pugilator, show that 4-OP can inhibit chitobiase activity in the hepatopancreas []. This inhibition could potentially disrupt the molting process in crustaceans.

Q6: What analytical methods are used to detect 4-octylphenol in food products?

A6: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for detecting and quantifying 4-OP in food matrices like vegetable oils [] and composite foods []. Sample preparation often involves techniques like solid-phase extraction [, ].

Q7: How is 4-octylphenol analyzed in environmental samples?

A7: Various analytical techniques are used, including:

- GC/MS: This method, often combined with solid-phase extraction, is commonly used for analyzing 4-OP in water samples [, , ], soil [], and infant milk powder [].

- HPLC with multi-electrode electrochemical coulometric-array detection: This method has been applied for determining 4-OP in human blood samples [].

- LC/ESI-MS/MS: This technique, coupled with affinity chromatography cleanup, has been used for detecting 4-OP in fish muscle [].

Q8: What are the environmental concerns regarding 4-octylphenol?

A8: 4-OP is considered an endocrine disruptor and is commonly found in various environmental compartments due to its widespread use and persistence []. Studies have detected its presence in river water [], wastewater [], and even infant milk powder []. Concerns exist about its potential to disrupt endocrine function in wildlife and humans [, ].

Q9: Can 4-octylphenol be removed from wastewater?

A9: Various treatment methods have been investigated for removing 4-OP from wastewater, including:

- Membrane bioreactors (MBRs): MBR systems, especially when combined with anaerobic-anoxic-oxic processes, have demonstrated high removal efficiencies for 4-OP [, ].

- Ultrafiltration and nanofiltration: These membrane filtration techniques can effectively remove 4-OP from water [].

- Advanced oxidation processes (AOPs): Processes combining UV irradiation with ozone have shown promise in degrading 4-OP in water [].

Q10: Does the presence of humic acid affect the toxicity of 4-octylphenol?

A10: Research indicates that humic acid can significantly reduce the bioavailability and toxicity of 4-OP in aquatic environments by sorption [].

Q11: What is the molecular formula and weight of 4-octylphenol?

A11: The molecular formula of 4-octylphenol is C14H22O, and its molecular weight is 206.33 g/mol.

Q12: Are there studies on the adsorption behavior of 4-octylphenol?

A12: Yes, the adsorption of 4-OP on carboxen, a porous carbon material, has been studied using GC/MS []. The adsorption process was found to be endothermic and best described by the Freundlich isotherm model [].

Q13: What is known about the bioaccumulation of 4-octylphenol?

A13: Studies have shown that 4-OP can bioaccumulate in organisms like the freshwater algae Tolypothrix []. The bioaccumulation factor was found to be higher for 4-OP compared to other phenolic compounds tested, likely due to its higher octanol/water partition coefficient (KOW) [].

Q14: Has the mutagenicity of 4-octylphenol been investigated?

A14: Yes, Ames tests have shown that 4-OP can induce positive mutations in bacterial strains, particularly TA98 and TA97, indicating potential mutagenicity [].

Q15: Have there been studies on the use of 4-octylphenol in materials science?

A15: Research has explored the use of 4-OP in forming self-assembled films on copper surfaces to inhibit corrosion in hydrochloric acid solutions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。